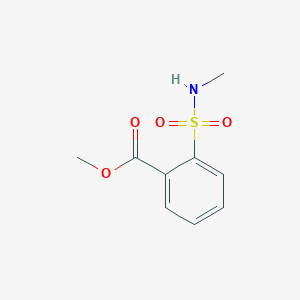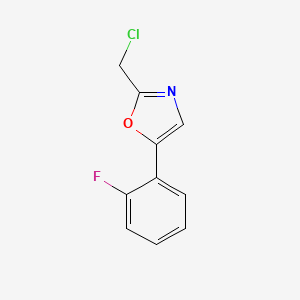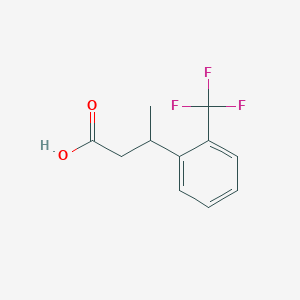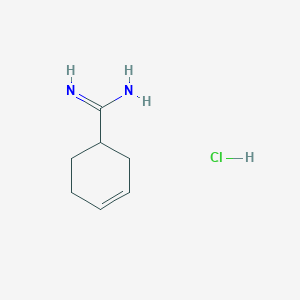
3-cyclobutanecarbonyl-5-nitro-1H-indole
Overview
Description
3-Cyclobutanecarbonyl-5-nitro-1H-indole, commonly referred to as CBNI, is a heterocyclic compound derived from the cyclization of 1-nitroindole with a cyclobutanecarboxylic acid. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins and thromboxanes. CBNI has been studied extensively for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Scientific Research Applications
Synthesis and Structural Studies The scientific research involving compounds related to 3-cyclobutanecarbonyl-5-nitro-1H-indole primarily revolves around their synthesis and structural properties. For instance, studies have explored the synthesis of cyclophanes derived from naphthalenetetracarboxylic diimide and dinitronaphthalene, focusing on their pi-acceptor properties and interaction with indole molecules (Chen et al., 2001). Furthermore, comprehensive reviews and classifications of indole synthesis techniques highlight the vast array of methods and applications of these compounds in scientific research (Taber & Tirunahari, 2011).
Biological Applications and Studies Indole derivatives exhibit diverse biological activities, prompting extensive studies into their pharmacodynamics and potential therapeutic uses. Notably, 2-aryl-1H-indoles have been studied as inhibitors for the NorA efflux pump in Staphylococcus aureus, showing promise as antibacterial agents (Ambrus et al., 2008). Diorganosilicon(IV) complexes of indole-2,3-dione derivatives are also researched for their antimicrobial activity and potential as ecofriendly fungicides and bactericides (Singh & Nagpal, 2005).
Chemical Properties and Interactions The chemical properties and interactions of indole-related compounds are another area of focus. For instance, the investigation of nitrosated indole compounds' genotoxic effects and their potential as mutagens and tumor promoters provides insights into their biochemical interactions and potential health implications (Tiedink et al., 1991). The synthesis and evaluation of indole derivatives as photosystem II inhibitors also demonstrate their potential applications in agriculture and biology (Souza et al., 2020).
properties
IUPAC Name |
cyclobutyl-(5-nitro-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQQGUJDFPLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)





![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)